4-(4-(Tributylstannyl)phenyl)morpholine

Catalog No.
S971883
CAS No.
1257527-55-1
M.F
C22H39NOSn
M. Wt
452.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Tributylstannyl)phenyl)morpholine

CAS Number

1257527-55-1

Product Name

4-(4-(Tributylstannyl)phenyl)morpholine

IUPAC Name

tributyl-(4-morpholin-4-ylphenyl)stannane

Molecular Formula

C22H39NOSn

Molecular Weight

452.27

InChI

InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3;

InChI Key

VIPDIXBRZHVCRF-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2

4-(4-(Tributylstannyl)phenyl)morpholine is an organotin compound characterized by the molecular formula C22H39NOSn and a molecular weight of approximately 452.26 g/mol. This compound features a morpholine ring substituted with a phenyl group that is further substituted with a tributylstannyl group. The presence of the tin atom makes it part of the organotin family, which are known for their diverse applications in organic synthesis and materials science. The substance has a density of 1.175 g/cm³ and a refractive index of 1.541, indicating its physical properties suitable for various

There is no current information available on the specific mechanism of action of 4-(4-(Tributylstannyl)phenyl)morpholine.

Organotin compounds like tributyltin are known to be toxic and can have endocrine disrupting effects []. Due to the structural similarity, 4-(4-(Tributylstannyl)phenyl)morpholine should be handled with caution, following proper laboratory safety protocols.

Organotin Compound:

4-(4-(Tributylstannyl)phenyl)morpholine is classified as an organotin compound. This means it contains a tin (Sn) atom bonded to organic groups (hydrocarbon chains) and other elements, in this case, carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Organotin compounds have diverse applications in various industries, but their use is often restricted due to potential environmental and health concerns .

Reactant in Stille Cross-Coupling Reaction:

The primary application of 4-(4-(Tributylstannyl)phenyl)morpholine in scientific research lies in its use as a reactant in the Stille cross-coupling reaction. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds between two different organic fragments. 4-(4-(Tributylstannyl)phenyl)morpholine serves as the organotin component, offering the "phenyl" group (benzene ring) for the coupling reaction .

Regio and Diastereoselective Synthesis:

A specific research area utilizing 4-(4-(Tributylstannyl)phenyl)morpholine involves the development of regioselective and diastereoselective syntheses. Regioselectivity refers to the preferential formation of a bond at a specific site on a molecule, while diastereoselectivity controls the formation of stereoisomers (3D structures) with specific spatial arrangements. Studies have employed 4-(4-(Tributylstannyl)phenyl)morpholine to achieve the targeted synthesis of (perfluoroalkyl)arylethenes, which are valuable building blocks in various functional materials .

Safety and Handling:

It is crucial to note that 4-(4-(Tributylstannyl)phenyl)morpholine is classified as a hazardous compound due to its potential health and environmental risks. It exhibits various hazard classifications, including acute toxicity (oral and dermal), skin and eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). Therefore, proper handling and safety precautions are essential when working with this compound .

4-(4-(Tributylstannyl)phenyl)morpholine is primarily utilized as a reactant in palladium-catalyzed Stille cross-coupling reactions. This reaction type is essential for forming carbon-carbon bonds, especially in the synthesis of complex organic molecules. The tributylstannyl group acts as a nucleophile, allowing for the coupling with various electrophiles, which can include halides or other reactive species .

The synthesis of 4-(4-(Tributylstannyl)phenyl)morpholine typically involves the reaction of morpholine with a suitable phenyl derivative that contains the tributylstannyl group. Common methods include:

  • Stille Coupling: Utilizing palladium catalysts to facilitate the coupling between stannylated phenols and electrophilic partners.
  • Direct Functionalization: Reacting morpholine with pre-synthesized tributylstannyl phenolic compounds under controlled conditions to ensure high yields and purity.

These methods leverage the reactivity of both the morpholine nitrogen and the stannyl group to create the desired compound efficiently .

4-(4-(Tributylstannyl)phenyl)morpholine finds applications primarily in organic synthesis, particularly in:

  • Material Science: As a precursor in the development of advanced materials.
  • Pharmaceutical Chemistry: Potentially serving as an intermediate in drug synthesis due to its ability to form complex structures through cross-coupling reactions.
  • Polymer Chemistry: Used in synthesizing organotin-based polymers, which exhibit unique properties beneficial for various industrial applications .

Several compounds share structural similarities with 4-(4-(Tributylstannyl)phenyl)morpholine, particularly within the organotin class. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Phenyl)morpholineMorpholine derivativeLacks stannyl group; used in medicinal chemistry
4-(3-Tributylstannyl)phenolPhenolic derivativeSimilar stannyl functionality; used in polymer science
TributylstannylbenzeneAryl organotin compoundSimpler structure; often used as a precursor in synthesis
3-(Tributylstannyl)anilineAniline derivativeExhibits different electronic properties due to amine group

These compounds exhibit various functionalities that can be leveraged in chemical synthesis but differ significantly from 4-(4-(Tributylstannyl)phenyl)morpholine in terms of their reactivity and application scope .

Wikipedia

4-[4-(Tributylstannyl)phenyl]morpholine

Dates

Modify: 2023-08-15

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